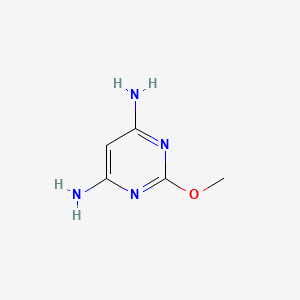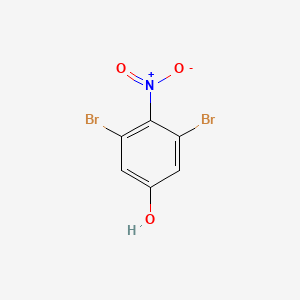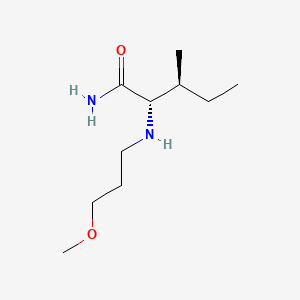
(2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide is a chiral compound with potential applications in various fields of scientific research. Its unique structure, featuring a methoxypropyl group and a methylpentanamide backbone, makes it an interesting subject for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypropylamine and 3-methylpentanoic acid.
Amidation Reaction: The primary synthetic route involves the amidation of 3-methylpentanoic acid with 3-methoxypropylamine. This reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: The amidation reaction is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-((3-Methoxypropyl)amino)-3-methylbutanamide: Similar structure with a butanamide backbone.
(2S,3S)-2-((3-Methoxypropyl)amino)-3-methylhexanamide: Similar structure with a hexanamide backbone.
Uniqueness
(2S,3S)-2-((3-Methoxypropyl)amino)-3-methylpentanamide is unique due to its specific chiral centers and the presence of a methoxypropyl group, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H22N2O2 |
|---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
(2S,3S)-2-(3-methoxypropylamino)-3-methylpentanamide |
InChI |
InChI=1S/C10H22N2O2/c1-4-8(2)9(10(11)13)12-6-5-7-14-3/h8-9,12H,4-7H2,1-3H3,(H2,11,13)/t8-,9-/m0/s1 |
InChI-Schlüssel |
BRAZSBOXGKUENM-IUCAKERBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N)NCCCOC |
Kanonische SMILES |
CCC(C)C(C(=O)N)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


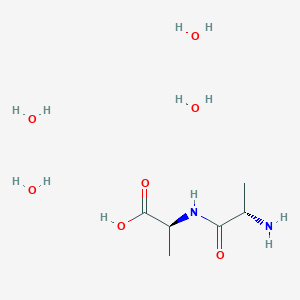
![4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13098451.png)

![(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B13098458.png)
![[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13098465.png)
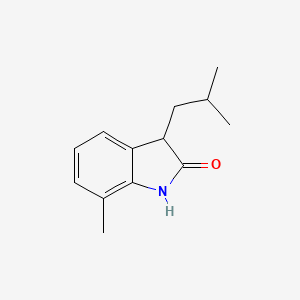
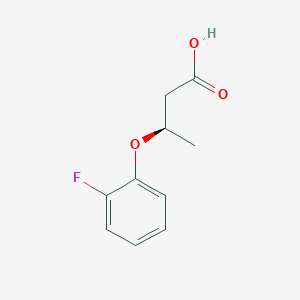

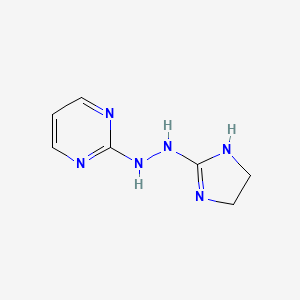
![2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098502.png)
![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)
